Sitagliptin Impurity Identity Confirmation vs. Parent 2,4,5-Trifluoro API
The (R)-enantiomer of this compound (CAS: 269726-73-0) is structurally defined as a process-related impurity of the DPP-4 inhibitor sitagliptin. While sitagliptin incorporates a 2,4,5-trifluorophenyl moiety in its active pharmacophore, this 3-(trifluoromethyl)phenyl derivative represents a distinct by-product originating from the β-amino acid building block [1]. Its use as a certified reference standard requires exact structural fidelity, as the 2,4,5-trifluoro API and its related compounds exhibit different chromatographic retention times and mass spectral profiles [2]. Procurement of the exact meta-CF₃ hydrochloride ensures unambiguous impurity tracking in HPLC and LC-MS methods validated for sitagliptin drug substance.
| Evidence Dimension | Structural identity for impurity reference |
|---|---|
| Target Compound Data | CAS: 269726-73-0; (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride; meta-CF₃ substitution |
| Comparator Or Baseline | Sitagliptin phosphate (CAS: 654671-78-0); contains 2,4,5-trifluorophenyl group |
| Quantified Difference | Meta-CF₃ vs. 2,4,5-trifluoro substitution pattern results in distinct HPLC RRT (relative retention time) and unique [M+H]+ m/z 284.1 vs. 407.2 |
| Conditions | Pharmaceutical impurity profiling by HPLC-UV and LC-MS; ICH Q3A guidelines |
Why This Matters
For analytical QC laboratories, procuring the incorrect positional isomer or non-fluorinated analog directly invalidates impurity method specificity and risks failing regulatory audit for sitagliptin drug product release.
- [1] Edmondson, S. D., et al. (2008). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine. Journal of Medicinal Chemistry, 48(1), 141–151. View Source
- [2] PCT Patent WO2004058266A1. (2004). 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. See generic formula encompassing meta-CF₃ substituted examples. View Source
